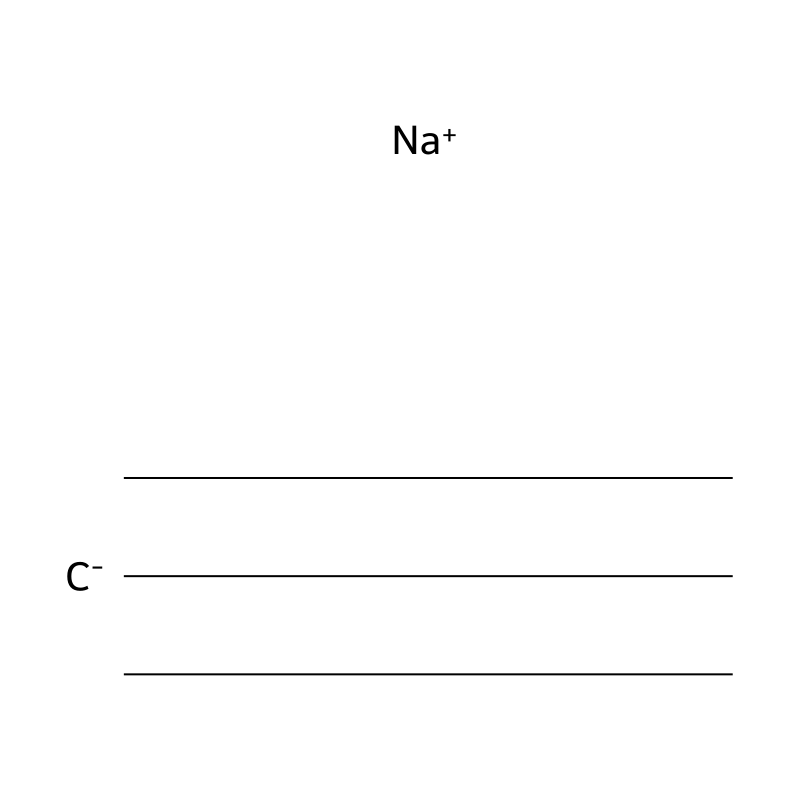Sodium acetylide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Organic Synthesis:
- Precursor for complex molecules: Sodium acetylide serves as a valuable building block for the synthesis of diverse organic molecules, including pharmaceuticals, agrochemicals, and functional materials. Its unique reactivity allows for the formation of carbon-carbon bonds, enabling the construction of complex carbon skeletons. Source: Journal of the American Chemical Society, "Sodium Acetylide: A Versatile Building Block for Organic Synthesis":
Materials Science:
- Production of advanced materials: Sodium acetylide plays a role in the synthesis of various advanced materials, such as:
- Molecular precursors for metal-organic frameworks (MOFs): These porous materials have potential applications in gas storage, separation, and catalysis. Source: Chemical Society Reviews, "Metal-organic frameworks":
- Precursor for carbon-based nanomaterials: Sodium acetylide can be used to generate carbon nanotubes and other nanostructured materials with unique properties. Source: Chemical Communications, "A Simple Route to Single-Walled Carbon Nanotubes from Sodium Acetylide":
Chemical Research:
- Study of reactive intermediates: Sodium acetylide's high reactivity makes it a valuable tool for studying the behavior of reactive intermediates in chemical reactions. This knowledge helps researchers understand fundamental reaction mechanisms and develop new synthetic methods. Source: Journal of the American Chemical Society, "Kinetics and Mechanisms of the Reactions of Organometallic Reagents with Sodium Acetylide":
Sodium acetylide is an organometallic compound with the formula . It consists of sodium cations and acetylide anions, where the acetylide ion is represented as or depending on whether it is a terminal or internal alkyne. Sodium acetylide is a strong base and a potent nucleophile, making it invaluable in organic synthesis for forming carbon-carbon bonds through nucleophilic substitution reactions with alkyl halides .
- Due to its high reactivity and flammability, sodium acetylide is a hazardous material and should only be handled by trained professionals in a well-equipped laboratory following strict safety protocols [].
- Specific data on toxicity is not readily available, but it should be assumed to be harmful if inhaled, ingested, or absorbed through the skin [].
Sodium acetylide primarily participates in nucleophilic substitution reactions, particularly with primary alkyl halides. The reaction mechanism involves the lone pair electrons of the acetylide ion attacking the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-carbon bond and expulsion of the halogen as a leaving group. This process is commonly referred to as alkylation:
Here, represents a primary alkyl halide, and is the leaving group (e.g., bromine or chlorine). The reaction is efficient with primary halides due to steric hindrance; secondary or tertiary halides often lead to elimination reactions instead .
Sodium acetylide can be synthesized through several methods:
- Reaction with Sodium Amide: Acetylene reacts with sodium amide in liquid ammonia to form sodium acetylide:
- Direct Reaction with Sodium: Acetylene can react directly with sodium metal under controlled conditions:
- Using Strong Bases: Sodium hydroxide or other strong bases can also abstract a proton from acetylene to generate sodium acetylide .
Sodium acetylide is widely used in organic synthesis for:
- Alkylation Reactions: It serves as a key reagent for introducing alkyne functionalities into organic molecules.
- Synthesis of Complex Molecules: Sodium acetylide facilitates the construction of complex molecular architectures by forming new carbon-carbon bonds .
- Preparation of Organometallic Compounds: It can be used to prepare various organometallic compounds by reacting with metal halides.
Sodium acetylide shares similarities with other metal acetylides and related compounds. Here are some comparable compounds:
| Compound | Formula | Unique Features |
|---|---|---|
| Potassium Acetylide | Similar reactivity but different solubility properties. | |
| Lithium Acetylide | More soluble in organic solvents than sodium acetylide. | |
| Silver Acetylide | Exhibits covalent character and stability against hydrolysis. | |
| Copper(I) Acetylide | Forms polymeric structures and has unique catalytic properties. |
Uniqueness of Sodium Acetylide
Sodium acetylide is unique due to its specific ionic nature and strong basicity, which allows it to act effectively as a nucleophile in synthetic reactions. Its ability to form stable salts with various alkali metals further distinguishes it from other metal acetylides, which may exhibit different solubility and reactivity profiles .
GHS Hazard Statements
H261 (90.48%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive








